molecular formula C17H16N4O6 B4149950 N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B4149950
M. Wt: 372.3 g/mol
InChI Key: BMSDFWXIBZHEMY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrofuryl group, and a tetrahydropyrimidinecarboxamide core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-methoxyaniline with appropriate reagents to introduce the methoxyphenyl group.

    Introduction of the Nitrofuryl Group: This step involves the nitration of a furan ring, followed by its attachment to the intermediate compound.

    Cyclization and Formation of the Tetrahydropyrimidinecarboxamide Core: The final step involves cyclization reactions to form the tetrahydropyrimidinecarboxamide core, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities, such as enzyme inhibition, make it a valuable tool for studying biochemical pathways.

    Medicine: Its potential therapeutic properties, such as antimicrobial and anticancer activities, are of interest for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-(5-nitro-2-furyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but lacks the methyl group.

    N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and a promising candidate for further study.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6/c1-9-14(16(22)19-10-5-3-4-6-11(10)26-2)15(20-17(23)18-9)12-7-8-13(27-12)21(24)25/h3-8,15H,1-2H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSDFWXIBZHEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(O2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Reactant of Route 2
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N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Reactant of Route 3
N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Reactant of Route 4
N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Reactant of Route 6
N-(2-methoxyphenyl)-6-methyl-4-(5-nitrofuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

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